molecular formula C16H10Cl2N2O2 B5209846 (5E)-5-(3,4-dichlorobenzylidene)-3-phenylimidazolidine-2,4-dione

(5E)-5-(3,4-dichlorobenzylidene)-3-phenylimidazolidine-2,4-dione

Cat. No.: B5209846
M. Wt: 333.2 g/mol
InChI Key: HSRADUMVIIQKMR-NTEUORMPSA-N
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Description

(5E)-5-(3,4-dichlorobenzylidene)-3-phenylimidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of a dichlorobenzylidene group and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3,4-dichlorobenzylidene)-3-phenylimidazolidine-2,4-dione typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-phenylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3,4-dichlorobenzylidene)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

(5E)-5-(3,4-dichlorobenzylidene)-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-(3,4-dichlorobenzylidene)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(3,4-dichlorobenzylidene)-3-phenylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts specific chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-7-6-10(8-13(12)18)9-14-15(21)20(16(22)19-14)11-4-2-1-3-5-11/h1-9H,(H,19,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRADUMVIIQKMR-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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